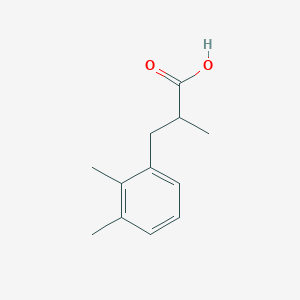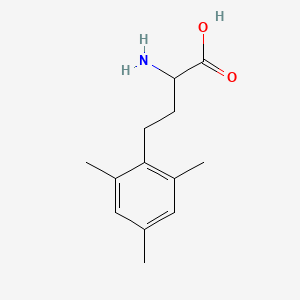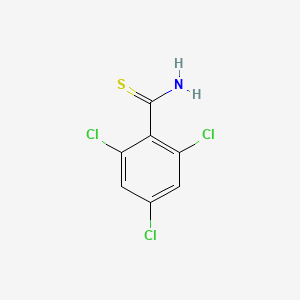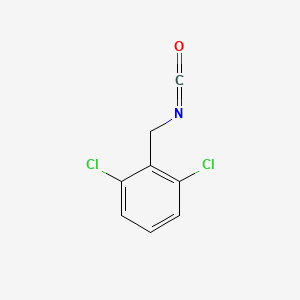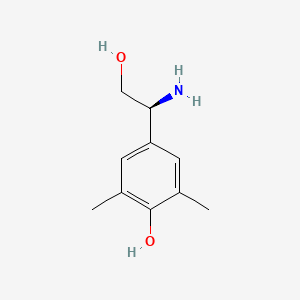
(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and two methyl groups attached to a phenol ring. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a reaction with an appropriate amine source.
Hydroxyethylation: Addition of the hydroxyethyl group using ethylene oxide or a similar reagent.
Methylation: Introduction of the methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenol ring may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol
- (1-Amino-2-hydroxyethyl)phosphonic acid
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral nature further enhances its significance in stereochemical studies and applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)4-7(2)10(6)13/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |
Clé InChI |
KIHOSMCRXRMBSS-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)[C@@H](CO)N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)


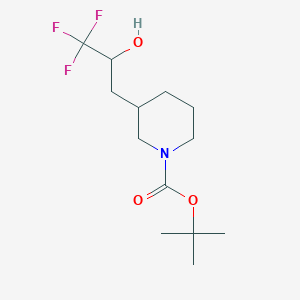
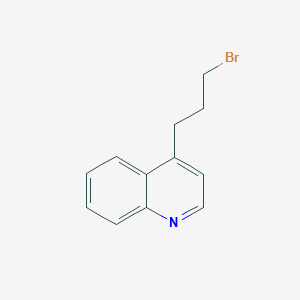
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
